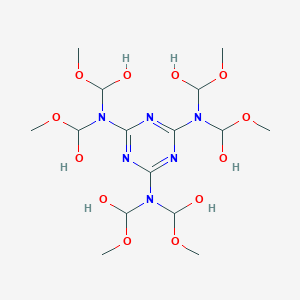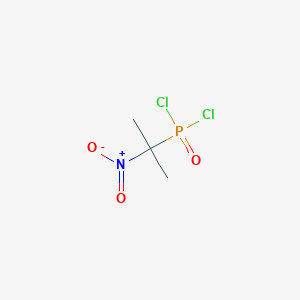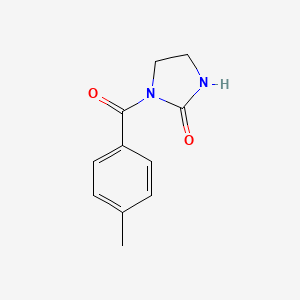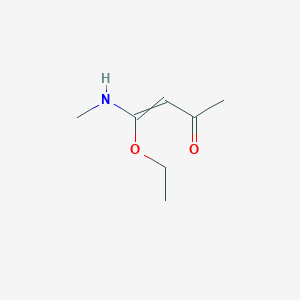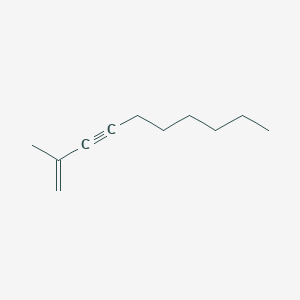
1-Decen-3-yne, 2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Decen-3-yne, 2-methyl- is an organic compound with the molecular formula C11H18. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by a triple bond between the third and fourth carbon atoms and a methyl group attached to the second carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Decen-3-yne, 2-methyl- can be synthesized through various methods. One common approach involves the dehydrohalogenation of vicinal dihalides or vinylic halides. This process typically uses a strong base such as sodium amide (NaNH2) in ammonia (NH3) to eliminate two halogen atoms and form the alkyne .
Industrial Production Methods: Industrial production of alkynes like 1-Decen-3-yne, 2-methyl- often involves the oligomerization of ethylene or the cracking of petrochemical waxes. These processes are efficient and scalable, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Decen-3-yne, 2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alkyne into a diketone or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
Reduction: Hydrogenation of the alkyne using catalysts such as palladium on carbon (Pd/C) can yield alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: KMnO4, O3
Reduction: H2 with Pd/C
Substitution: Various nucleophiles under basic or acidic conditions
Major Products:
Oxidation: Diketones, carboxylic acids
Reduction: Alkanes
Substitution: Substituted alkynes
Wissenschaftliche Forschungsanwendungen
1-Decen-3-yne, 2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Decen-3-yne, 2-methyl- exerts its effects depends on the specific reaction it undergoes. For example, in hydrogenation reactions, the alkyne’s triple bond interacts with the catalyst’s surface, facilitating the addition of hydrogen atoms. In oxidation reactions, the triple bond is cleaved, leading to the formation of carbonyl compounds .
Vergleich Mit ähnlichen Verbindungen
1-Decene: An alkene with a double bond instead of a triple bond.
1-Hexen-3-yne, 2-methyl-: A shorter alkyne with a similar structure but fewer carbon atoms.
Uniqueness: 1-Decen-3-yne, 2-methyl- is unique due to its specific structure, which includes a triple bond and a methyl group. This configuration imparts distinct chemical properties, making it valuable in various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
58594-43-7 |
|---|---|
Molekularformel |
C11H18 |
Molekulargewicht |
150.26 g/mol |
IUPAC-Name |
2-methyldec-1-en-3-yne |
InChI |
InChI=1S/C11H18/c1-4-5-6-7-8-9-10-11(2)3/h2,4-8H2,1,3H3 |
InChI-Schlüssel |
CAZKVYBRCLPPBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC#CC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


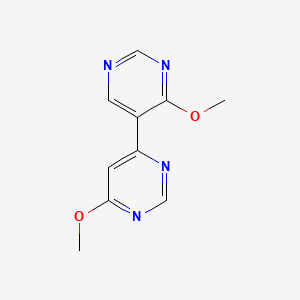
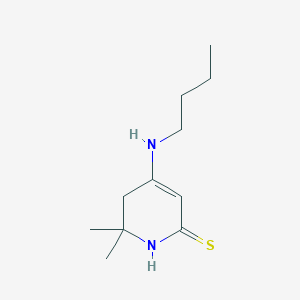
![2-[(3-Oxo-3-phenylpropyl)amino]butanoic acid](/img/structure/B14616304.png)
![2-[1-(2,4-Dinitrophenyl)ethyl]-1H-benzimidazole](/img/structure/B14616315.png)

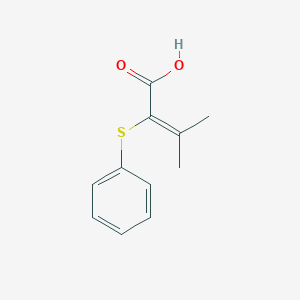
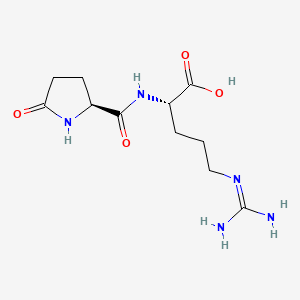
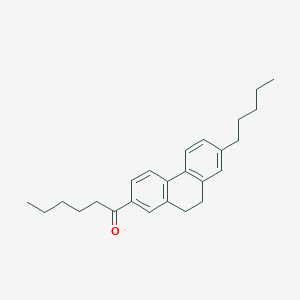
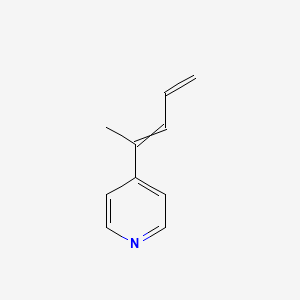
![Diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate](/img/structure/B14616347.png)
